3-Amino-N-(4-ethylphenyl)propanamide
Description
3-Amino-N-(4-ethylphenyl)propanamide is a β-alanyl aminopeptidase substrate analog featuring a para-ethylphenyl substituent. The ethyl group at the para position may influence enzyme-substrate interactions and the detectability of volatile organic compounds (VOCs) released during hydrolysis.
Properties
IUPAC Name |
3-amino-N-(4-ethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12/h3-6H,2,7-8,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZOFSBGQCPJQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The provided evidence focuses on three β-alanyl aminopeptidase substrates:
3-Amino-N-(3-fluorophenyl)propanamide
3-Amino-N-(4-methylphenyl)propanamide
3-Amino-N-phenylpropanamide
These compounds were evaluated for their ability to detect P. aeruginosa via VOC evolution using HS-SPME-GC-MS. Key findings are summarized below:
Table 1: Comparison of β-Alanyl Aminopeptidase Substrates
Key Observations:
Substituent Effects on Enzyme Activity :
- The 3-fluoro substituent produced the highest VOC concentration, attributed to enhanced enzyme-substrate affinity or reduced steric hindrance .
- The 4-methyl substituent showed the lowest activity, likely due to steric or electronic effects impairing enzyme recognition .
- The unsubstituted phenyl derivative performed comparably to the 3-fluoro analog statistically (p = 0.3350) but had higher detection limits for its VOC (aniline) .
Analytical Sensitivity: Despite similar enzyme activity, 3-fluoroaniline (from 3-fluoro-substituted substrate) had a lower limit of detection (LOD = 0.09 ppb) and quantification (LOQ = 0.24 ppb) compared to aniline (LOD = 0.15 ppb, LOQ = 0.50 ppb) . This made the 3-fluoro derivative preferable for clinical diagnostics.
Inference for 3-Amino-N-(4-ethylphenyl)propanamide: The 4-ethyl substituent is bulkier than 4-methyl, which may further reduce enzyme activity due to steric hindrance. If hydrolysis releases 4-ethylaniline, its detectability would depend on HS-SPME-GC-MS performance for this VOC. No data on LOD/LOQ for ethyl-substituted analogs is available in the evidence.
Structural and Functional Implications
- Steric Effects : Larger para substituents (e.g., ethyl vs. methyl) may impede access to the enzyme’s active site, reducing catalytic efficiency .
- VOC Properties: Fluorinated VOCs (e.g., 3-fluoroaniline) exhibit better chromatographic detectability than non-fluorinated analogs, a critical factor in assay optimization .
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